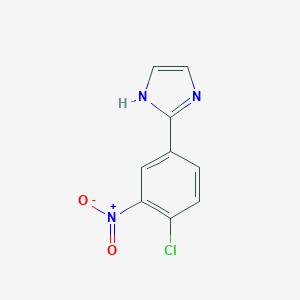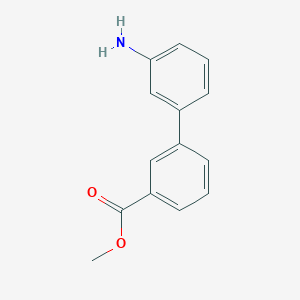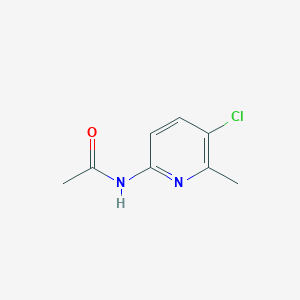
N-(5-Chloro-6-methylpyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(5-Chloro-6-methylpyridin-2-yl)acetamide and related compounds often involves multi-step chemical processes. For example, derivatives of this compound have been synthesized using a two-step sequence from 2-chloro-6-methylpyridine-3-carbonitrile, involving the formation of vinylogous urea derivatives and subsequent reaction with aryl isocyanates (Kobayashi et al., 2007).
Molecular Structure Analysis
The molecular structure of N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives has been explored through various analytical methods. Copper(II) complexes with N-(6-methylpyridin-2-yl)acetamide ligands demonstrate how the introduction of steric hindrance by substituents can affect coordination geometry (Smolentsev, 2017).
Chemical Reactions and Properties
Chemical reactions involving N-(5-Chloro-6-methylpyridin-2-yl)acetamide derivatives can be diverse. For instance, their oxidation reactivity has been studied, showing different products depending on the oxidants and conditions (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties such as molecular structure, hydrogen bonding, and crystalline state of acetamide derivatives, including those similar to N-(5-Chloro-6-methylpyridin-2-yl)acetamide, have been investigated through techniques like electron diffraction and X-ray crystallography (Kimura & Aoki, 1953).
Wissenschaftliche Forschungsanwendungen
Oxidation Reactivity Channels
Research by Pailloux et al. (2007) on derivatives of 2-(pyridin-2-yl)-N,N-diphenylacetamide, including 2-(6-methylpyridin-2-yl)-N,N-diphenyl-acetamide, has shown the versatility of these compounds in synthetic organic chemistry. Their study focused on the oxidation reactivity of these compounds using different oxidants. This research provides insights into the synthetic routes and chemical reactivity of pyridine-substituted acetamides, opening avenues for the development of novel organic compounds with potential applications in pharmaceuticals and materials science (Pailloux et al., 2007).
Coordination Chemistry and Chelating Properties
Smolentsev (2017) investigated the coordination chemistry of copper(II) complexes with sterically demanding N-(6-methylpyridin-2-yl)acetamide ligands. The study highlighted the ligands' excellent chelating properties and how electron-donating substituents, such as alkyl groups, affect their coordination behavior. This research contributes to our understanding of ligand design for metal coordination complexes, with implications for catalysis, material science, and environmental chemistry (Smolentsev, 2017).
Synthetic Pathways and Intermediates
Kobayashi et al. (2007) described a two-step synthesis of (Z)-2-[2-oxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ylidene]acetamide derivatives from 2-chloro-6-methylpyridine-3-carbonitrile. This work illustrates the synthetic versatility of pyridine derivatives, providing valuable methodologies for the synthesis of complex nitrogen-containing heterocycles that could find applications in drug discovery and development (Kobayashi et al., 2007).
Anticancer and Antimicrobial Activities
The development of new therapeutic agents is another area of application for compounds related to N-(5-Chloro-6-methylpyridin-2-yl)acetamide. Research into derivatives of 5-methyl-4-phenyl thiazole as anticancer agents (Evren et al., 2019) and antimicrobial nano-materials derived from benzothiazol-2-yl acetamide (Mokhtari & Pourabdollah, 2013) highlights the potential of these compounds in medicinal chemistry. These studies explore the structural modification of pyridine derivatives to enhance their biological activities, offering new opportunities for the development of drugs with improved efficacy and selectivity (Evren et al., 2019); (Mokhtari & Pourabdollah, 2013).
Eigenschaften
IUPAC Name |
N-(5-chloro-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNCLJXNLLFOFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576141 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
CAS RN |
160115-16-2 |
Source


|
| Record name | N-(5-Chloro-6-methylpyridin-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


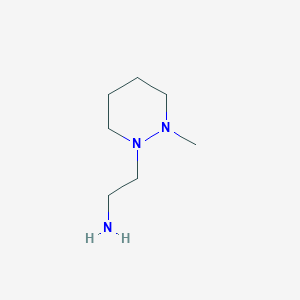
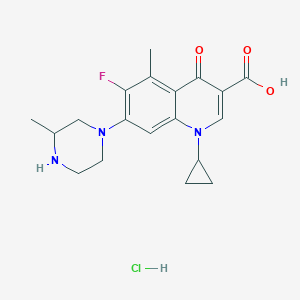

![5H-3-Thia-1,6,7b-triazacyclopent[cd]inden-5-one,6,7-dihydro-(9CI)](/img/structure/B61500.png)

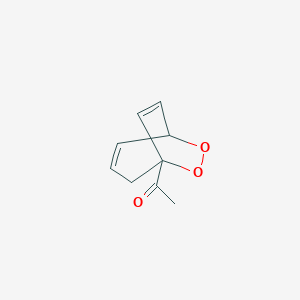

![1-[(2R,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B61508.png)

